Ethyl 3-chloro-2-methoxypyridine-5-carboxylate
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Overview
Description
Ethyl 3-chloro-2-methoxypyridine-5-carboxylate is a chemical compound with the molecular formula C9H10ClNO3 and a molecular weight of 215.64 g/mol . It is a derivative of pyridine, a heterocyclic aromatic organic compound, and is characterized by the presence of ethyl, chloro, and methoxy functional groups attached to the pyridine ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
The synthesis of Ethyl 3-chloro-2-methoxypyridine-5-carboxylate typically involves the reaction of 3-chloro-2-methoxypyridine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product. The general reaction scheme is as follows:
[ \text{3-chloro-2-methoxypyridine} + \text{ethyl chloroformate} \xrightarrow{\text{triethylamine}} \text{this compound} ]
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 3-chloro-2-methoxypyridine-5-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, lithium aluminum hydride for reduction, and various oxidizing agents such as potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 3-chloro-2-methoxypyridine-5-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of Ethyl 3-chloro-2-methoxypyridine-5-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The molecular targets and pathways involved vary based on the compound’s structure and the biological context in which it is used.
Comparison with Similar Compounds
Ethyl 3-chloro-2-methoxypyridine-5-carboxylate can be compared to other similar compounds, such as:
Ethyl 5-chloro-2-methoxypyridine-4-carboxylate: Similar structure but with different substitution pattern on the pyridine ring.
3-Bromo-5-chloro-2-methoxypyridine: Contains a bromo group instead of an ethyl ester group.
Methyl 5-bromo-6-methoxynicotinate: Similar ester functionality but with different halogen substitution.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 5-chloro-6-methoxypyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3/c1-3-14-9(12)6-4-7(10)8(13-2)11-5-6/h4-5H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHBFXNBQTJOZLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(N=C1)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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